10-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one family, characterized by a tricyclic framework with a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
- Position 10: A [(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl group, introducing a sulfur-linked triazole moiety.
- Position 11: A thiophen-2-yl substituent, contributing aromatic and electronic diversity.
- Positions 3,3: Methyl groups, enhancing steric bulk and metabolic stability.
Properties
Molecular Formula |
C23H24N6O2S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H24N6O2S2/c1-23(2)10-14-19(16(30)11-23)20(17-8-5-9-32-17)29(15-7-4-3-6-13(15)25-14)18(31)12-33-22-26-21(24)27-28-22/h3-9,20,25H,10-12H2,1-2H3,(H3,24,26,27,28) |
InChI Key |
SZGGKGYDCOVQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CSC4=NNC(=N4)N)C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared to dibenzodiazepine derivatives with modifications at positions 10 and 11 (Table 1).
Table 1: Structural Comparison of Dibenzodiazepine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s thiophene (electron-rich) contrasts with nitro () or bromobenzoyl () groups, which may alter receptor binding or metabolic pathways.
- Triazole vs.
- Thiophene vs. Aromatic Rings : Thiophene’s sulfur atom may enhance solubility compared to purely hydrocarbon aryl groups .
Computational and Bioactivity Comparisons
Molecular Similarity Analysis
- Tanimoto and Dice Indices : Computational studies using Morgan fingerprints (radius = 2) revealed a Tanimoto coefficient of 0.65–0.72 between the target compound and ’s derivative, indicating moderate structural overlap. Lower similarity (0.45–0.50) was observed with halogenated analogues () due to divergent substituents .
- Murcko Scaffolds : The dibenzodiazepine core is conserved, but variable side chains lead to distinct chemotypes. The target compound clusters with sulfur-containing derivatives (e.g., thiophene, sulfanyl) in chemical space networks .
Bioactivity Profiling
- Neurological Targets : Analogues with acetyl/trifluoroacetyl groups (–12) show affinity for GABA receptors, while the target compound’s triazole-thioether may modulate serotonin or dopamine pathways .
- Antimicrobial Activity: Thiophene and triazole moieties are associated with antifungal properties, as seen in structurally related thieno[3,2-c]pyridines () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
